5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1228666-22-5
Cat. No.: VC2918226
Molecular Formula: C17H25F3N2Si
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228666-22-5 |
|---|---|
| Molecular Formula | C17H25F3N2Si |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | tri(propan-2-yl)-[5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]silane |
| Standard InChI | InChI=1S/C17H25F3N2Si/c1-11(2)23(12(3)4,13(5)6)22-8-7-14-9-15(17(18,19)20)10-21-16(14)22/h7-13H,1-6H3 |
| Standard InChI Key | GESOHXDEZSURSM-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F |
Introduction
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated heterocyclic compound that has gained attention in synthetic organic chemistry and pharmaceutical research. The compound's unique structural features, including the trifluoromethyl group and triisopropylsilyl substitution, confer distinct physicochemical properties, making it a valuable scaffold for drug discovery and material sciences.
Synthesis
The synthesis of this compound typically involves multi-step pathways starting from pyridine derivatives. Key steps include:
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Formation of the pyrrolo[2,3-b]pyridine scaffold: Achieved through cyclization reactions.
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Introduction of the trifluoromethyl group: Often accomplished via nucleophilic or electrophilic fluorination.
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Silylation: The triisopropylsilyl group is introduced using reagents like triisopropylsilyl chloride in the presence of a base.
The synthetic strategy ensures high regioselectivity and yields while preserving functional group integrity.
Pharmaceutical Research
The trifluoromethyl group is known to enhance bioavailability and metabolic stability in drug candidates. While specific biological activities for this compound are not extensively documented, its structural analogs have shown:
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Antifungal properties against pathogens like Botrytis cinerea and Colletotrichum gloeosporioides.
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Moderate anticancer activities against cell lines such as PC3 and Hela .
Material Sciences
The incorporation of silyl groups enhances the compound's utility in material synthesis by providing steric protection or acting as a precursor for silicon-based materials.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds used in agrochemicals and pharmaceuticals.
Analytical Characterization
The compound's identity and purity are confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
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NMR: Signals for aromatic protons and silylated hydrogens.
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NMR: Peaks corresponding to the trifluoromethyl carbon and aromatic carbons.
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with high precision.
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X-ray Crystallography: Determines three-dimensional molecular structure when crystalline samples are available.
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